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Compound of Interest

Compound Name: 2-(2-Formylphenyl)acetonitrile

Cat. No.: B144193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-
Formylphenyl)acetonitrile (also known as 2-(cyanomethyl)benzaldehyde). Due to the limited

availability of published experimental data for this specific compound, this document presents a

combination of expected spectral features based on analogous compounds and general

spectroscopic principles, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the anticipated spectral data for 2-(2-
Formylphenyl)acetonitrile. These values are predicted based on the analysis of structurally

similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.2 Singlet 1H Aldehyde (-CHO)

~7.9 Doublet 1H
Aromatic (ortho to

CHO)

~7.7 Triplet 1H Aromatic

~7.6 Triplet 1H Aromatic

~7.5 Doublet 1H
Aromatic (ortho to

CH₂CN)

~4.0 Singlet 2H Methylene (-CH₂CN)

Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on

the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~192 Aldehyde Carbonyl (C=O)

~136 Aromatic (quaternary, C-CHO)

~134 Aromatic (CH)

~133 Aromatic (CH)

~130 Aromatic (quaternary, C-CH₂CN)

~129 Aromatic (CH)

~128 Aromatic (CH)

~117 Nitrile (-C≡N)

~20 Methylene (-CH₂CN)
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Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on

the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Weak Aliphatic C-H Stretch

~2250 Medium Nitrile (C≡N) Stretch

~1700 Strong Aldehyde (C=O) Stretch

~1600, ~1480 Medium-Strong Aromatic C=C Bending

~1200 Medium C-C Stretch

~850-750 Strong
Aromatic C-H Bending (ortho-

disubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ratio Predicted Fragment

145 [M]⁺ (Molecular Ion)

144 [M-H]⁺

116 [M-CHO]⁺

104 [M-CH₂CN]⁺

90 [C₇H₆]⁺

77 [C₆H₅]⁺

Note: Fragmentation patterns are predicted under electron ionization (EI) conditions.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectral data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-(2-Formylphenyl)acetonitrile is dissolved

in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a field strength of 300 MHz or higher.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm,

a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans is

usually required compared to ¹H NMR. Key parameters include a spectral width of around

220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of 2-(2-Formylphenyl)acetonitrile
is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample

is placed directly on the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR

crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum

is acquired. The instrument typically scans the mid-IR range from 4000 to 400 cm⁻¹. Multiple

scans are averaged to improve the signal-to-noise ratio.
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Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2-(2-Formylphenyl)acetonitrile in a volatile organic

solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via

direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any

impurities.

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus the m/z ratio.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-(2-Formylphenyl)acetonitrile.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Formylphenyl)acetonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144193#2-2-formylphenyl-acetonitrile-spectral-data-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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